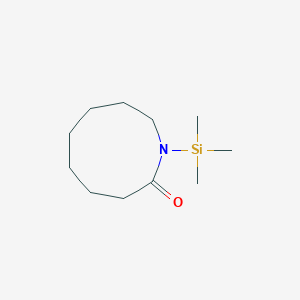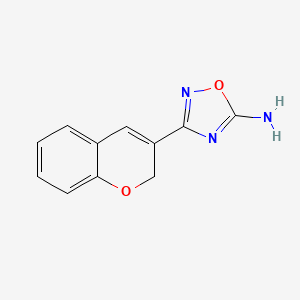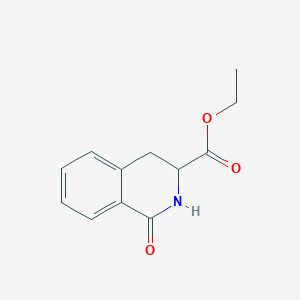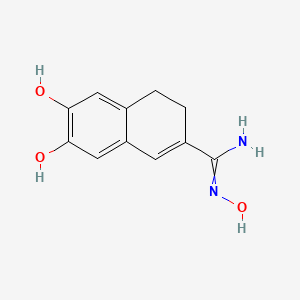![molecular formula C8H18Cl2N2 B11886862 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)
6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 . It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. it is likely produced in specialized chemical manufacturing facilities with stringent quality control measures to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to investigate its effects on various biological systems. It may serve as a tool for studying enzyme interactions, cellular pathways, and other biochemical processes .
Medicine: In medical research, this compound is explored for its potential therapeutic applications. It may be studied for its effects on specific diseases or conditions, although detailed information on its medical uses is limited .
Industry: In industrial applications, this compound may be used in the development of new materials, catalysts, or other chemical products. Its unique structure makes it valuable for various industrial processes .
Wirkmechanismus
The mechanism of action of 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
5,8-Diazaspiro[2.6]nonane: A similar compound with a different substitution pattern.
6-Methyl-5,8-diazaspiro[2.6]nonane: The parent compound without the dihydrochloride salt.
Uniqueness: 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This uniqueness can influence its chemical reactivity, solubility, and other properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C8H18Cl2N2 |
|---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
7-methyl-5,8-diazaspiro[2.6]nonane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-7-4-9-5-8(2-3-8)6-10-7;;/h7,9-10H,2-6H2,1H3;2*1H |
InChI-Schlüssel |
KUQBTRZCIIUDGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC2(CC2)CN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)





![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)

![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)
